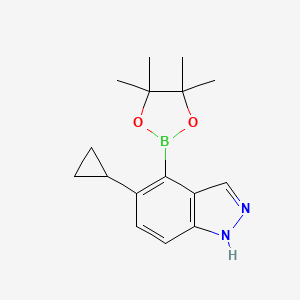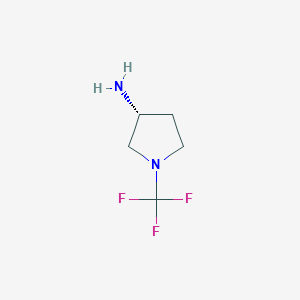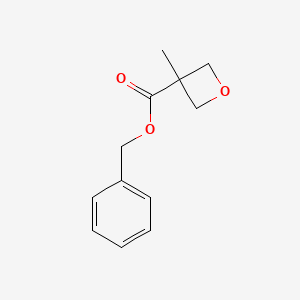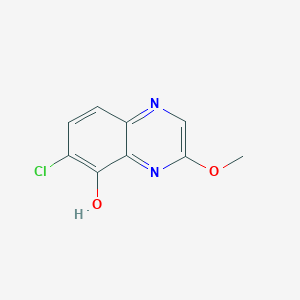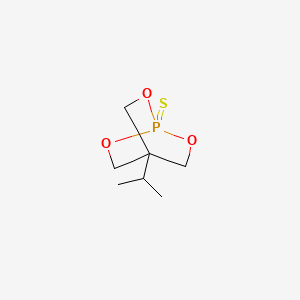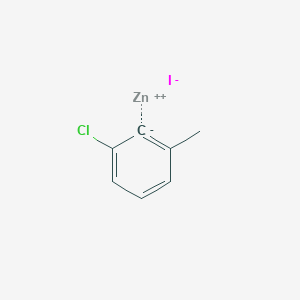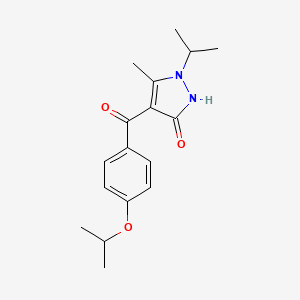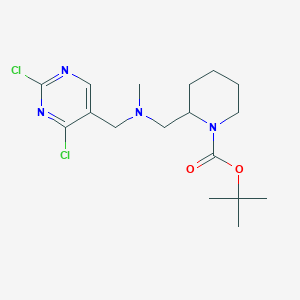
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound features a pyridine ring substituted with a carboxylic acid group at the fourth position and a cyclohexylmethoxy group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- typically involves the reaction of 4-pyridinecarboxylic acid with cyclohexylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 60-100°C) to promote the reaction.
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.
Solvents: Common solvents include dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Continuous flow reactors: To ensure consistent reaction conditions and improved scalability.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the cyclohexylmethoxy group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield pyridinecarboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Can produce alcohol derivatives or other reduced forms of the compound.
Substitution: Results in new compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Altering cellular processes: Such as signal transduction, gene expression, or metabolic pathways.
Inducing specific biological responses: Depending on the context and concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
4-Pyridinecarboxylic acid,2-(cyclohexylmethoxy)- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Pyridinecarboxylic acid: Lacks the cyclohexylmethoxy group and may have different chemical and biological properties.
2-Pyridinecarboxylic acid: Has the carboxylic acid group at the second position, leading to different reactivity and applications.
3-Pyridinecarboxylic acid:
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-(cyclohexylmethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,15,16) |
InChI-Schlüssel |
KEYVYYLBGBZSEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC2=NC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


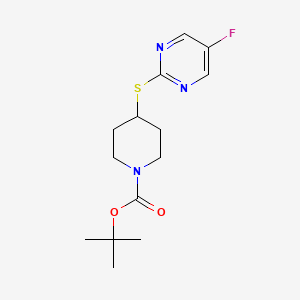
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)


